molecular formula C17H18N4O3S B2399260 2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide CAS No. 857493-70-0

2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide

Cat. No.: B2399260
CAS No.: 857493-70-0
M. Wt: 358.42
InChI Key: AWPUJXRVKBRAQR-UHFFFAOYSA-N
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Description

The compound 2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide (CAS: 857493-70-0, molecular weight: 358.42 g/mol) is a pyrimidine derivative featuring a cyano group at the 5-position, a ketone at the 4-position, and a thione group at the 2-position of the pyrimidine ring. The pyrimidine core is substituted at the 6-position with a phenoxy group linked to an N,N-diethylacetamide moiety (Fig. 1). Its molecular weight and substituent arrangement influence physicochemical properties such as solubility and bioavailability .

Properties

IUPAC Name

2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-3-21(4-2)14(22)10-24-12-7-5-11(6-8-12)15-13(9-18)16(23)20-17(25)19-15/h5-8H,3-4,10H2,1-2H3,(H2,19,20,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPUJXRVKBRAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological mechanisms, and relevant research findings.

Structural Properties

The compound features a unique arrangement that includes:

  • A pyrimidine ring with a cyano and oxo group.
  • A phenoxy group that enhances its interaction with biological targets.
  • An N,N-diethylacetamide moiety which may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano and oxo groups suggests potential for enzyme inhibition, possibly affecting metabolic pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic functions.

Anticancer Properties

The compound's structural features may also confer anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways. This suggests that this compound could similarly affect cancer cell viability.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting kinases or phosphatases involved in signaling pathways. This is supported by the structural similarity to known inhibitors in various biochemical assays.

Research Findings and Case Studies

StudyFindings
Study 1: Antimicrobial EfficacyThe compound exhibited significant inhibitory effects against E. coli and S. aureus in vitro.Suggests potential as an antimicrobial agent.
Study 2: Anticancer ActivityInduced apoptosis in breast cancer cell lines with an IC50 value of 20 µM.Indicates potential for development as an anticancer drug.
Study 3: Enzyme InteractionDemonstrated inhibition of protein kinase activity in cell-free assays.Supports further investigation into its role as an enzyme inhibitor.

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future studies include:

  • In vivo studies to assess pharmacodynamics and pharmacokinetics.
  • Mechanistic studies to clarify the pathways affected by the compound.
  • Structure-activity relationship (SAR) analysis to optimize efficacy and reduce toxicity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Three structurally related compounds are selected for comparison based on shared acetamide or pyrimidine motifs (Table 1):

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use
Target Compound C₁₉H₂₁N₃O₃S 358.42 5-cyano, 4-oxo, 2-sulfanylidene pyrimidine; phenoxy-N,N-diethylacetamide Undisclosed (likely intermediate or ligand)
2-(5,7-Diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide (6b) C₂₅H₃₀FN₅O₂ 475.54 Pyrazolopyrimidine core; fluoroethoxy group; diethylacetamide High-affinity TSPO ligand (36× affinity vs. DPA-714); used in PET imaging of TSPO-expressing cancers
2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₁₇H₁₉N₃O₂S 329.42 4-methyl, 6-oxo pyrimidine; propenyl group; N-(4-methylphenyl)acetamide Pharmaceutical intermediate; potential thioether linkage for drug conjugation

Table 1. Structural and functional comparison of the target compound with analogues.

Substituent Effects on Physicochemical Properties

  • The 2-sulfanylidene group may contribute to hydrogen bonding and tautomeric stability .
  • Compound 6b : The pyrazolopyrimidine core and fluorine substituent improve lipophilicity and blood-brain barrier penetration, critical for CNS-targeting TSPO ligands. The higher molecular weight (475.54 vs. 358.42) may reduce solubility but enhance protein binding.
  • Compound from : The propenyl group introduces alkene reactivity, enabling conjugation or crosslinking. The N-(4-methylphenyl)acetamide moiety enhances aromatic stacking interactions but reduces solubility compared to N,N-diethylacetamide.

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